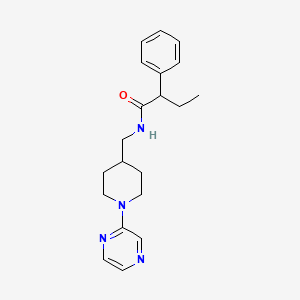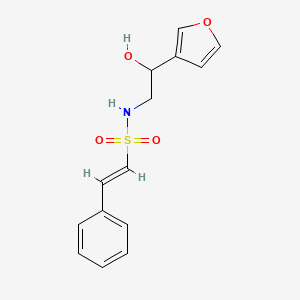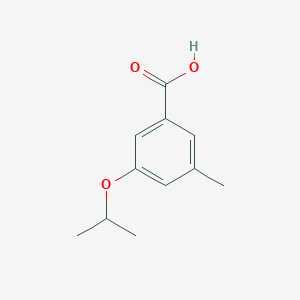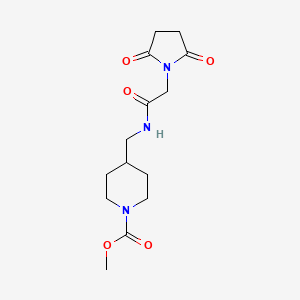
2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Research on compounds structurally related to 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide suggests potential applications in cancer treatment. For instance, Aurora kinase inhibitors, which inhibit Aurora A, may be useful for treating cancer due to their ability to influence cell division and proliferation. Although the cited compound directly is not mentioned, structurally similar compounds have shown promise in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antiestrogens and Antimitotic Agents
The exploration of structure-activity relationships in compounds similar to this compound has yielded significant findings in the development of antiestrogens and antimitotic agents. Such compounds have been evaluated for their affinity for the estrogen receptor (ER) and their activities in various biological systems, suggesting potential for therapeutic use in conditions influenced by estrogen, such as certain cancers (A. Sharma et al., 1990).
Antimicrobial Activity
Compounds derived from or structurally related to this compound have shown potential antimicrobial activity. This suggests that such chemical structures could be valuable in the development of new antimicrobial agents, offering a possible avenue for addressing the challenge of antibiotic resistance (T. El‐Emary et al., 2002).
Analgesic Potential
Research into the analgesic potential of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides, which share a structural framework with this compound, has identified certain compounds within this class as showing naloxone-attenuated analgesia. This highlights the potential for the development of novel pain management therapies based on such chemical structures (M. Essawi, 1999).
Wirkmechanismus
Target of Action
The primary targets of 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the target organism .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to have anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth or function of this organism.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWLWNIGZTWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)

![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)



![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2684666.png)
![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)

![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
